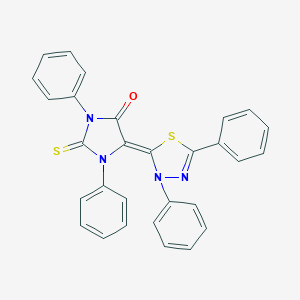![molecular formula C21H20Cl2N2O2 B283182 N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283182.png)
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, also known as JNJ-38518168, is a small molecule inhibitor of the histamine H3 receptor. It was developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
作用機序
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine works by selectively blocking the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters. By blocking this receptor, N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine increases the release of acetylcholine, dopamine, and norepinephrine, which are important neurotransmitters for cognitive function.
Biochemical and Physiological Effects:
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the prefrontal cortex, hippocampus, and striatum. These neurotransmitters are important for attention, memory, and learning. N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has also been shown to increase the activity of cholinergic neurons in the hippocampus, which are important for memory consolidation.
実験室実験の利点と制限
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has several advantages for lab experiments. It has a high affinity and selectivity for the histamine H3 receptor, which makes it a useful tool for studying the role of this receptor in cognitive function. N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine is also orally bioavailable, which makes it easy to administer to animals and humans. However, N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has a short half-life and is rapidly metabolized, which can make it difficult to maintain a steady concentration in the body.
将来の方向性
There are several future directions for the study of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine. One direction is to investigate its potential as a treatment for other cognitive disorders such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Another direction is to investigate its potential as a cognitive enhancer in healthy individuals. Finally, further research is needed to understand the long-term effects of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine on cognitive function and the underlying mechanisms.
合成法
The synthesis of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine involves several steps. The first step is the reaction of 2,6-dichlorobenzyl chloride with 3-methoxybenzyl alcohol in the presence of a base. This reaction forms the intermediate, 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl alcohol. The intermediate is then reacted with 2-pyridinemethylamine in the presence of a base to form the final product, N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine.
科学的研究の応用
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been extensively studied for its potential as a treatment for cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to improve attention and memory in healthy human subjects.
特性
分子式 |
C21H20Cl2N2O2 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-26-21-11-15(12-24-13-16-5-2-3-10-25-16)8-9-20(21)27-14-17-18(22)6-4-7-19(17)23/h2-11,24H,12-14H2,1H3 |
InChIキー |
UNOAJOUPOZIZLR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=CC=C3Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
![1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283104.png)
![3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283110.png)
![1-(4-Chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283111.png)
![Ethyl 7-anilino-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283112.png)
![7-Anilino-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B283113.png)
![2-(Phenylazo)-3-(2-naphthyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283116.png)
![Ethyl 8,9-dimethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283117.png)
![Ethyl 8,9-dimethoxy-3-methyl-2-[(4-methylphenyl)diazenyl]-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283118.png)
![7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283120.png)
![Ethyl 7-(4-methoxybenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283121.png)
![3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283122.png)